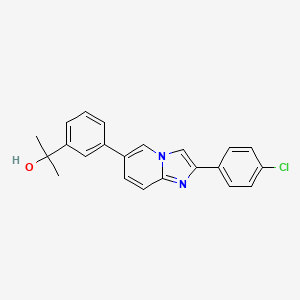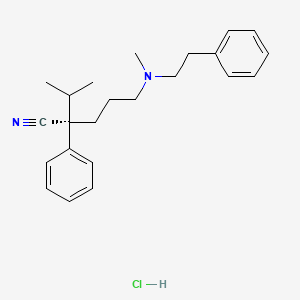
Levemopamil hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levemopamil hydrochloride is a calcium channel blocker that has been extensively studied for its potential therapeutic applications. It belongs to the phenylalkylamine class of calcium channel blockers and is known to exhibit potent anti-hypertensive and anti-arrhythmic effects.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Cardiac Arrest and Cerebral Ischemia
A study by Fleischer et al. (1992) explored the impact of Levemopamil hydrochloride on neurological outcomes and neuropathology in cases of global cerebral ischemia induced by ventricular fibrillation in cats. The results indicated that while post-arrest administration of Levemopamil did not yield significant improvements in neurological or neuropathologic outcomes, pre-arrest administration suggested potential benefits in certain brain regions (Fleischer et al., 1992).
Limitations in Ischemic Stroke
Gomi et al. (1995) investigated the effects of Levemopamil on histological outcomes and EEG changes after focal cerebral ischemia in cats. Despite Levemopamil's promise as a therapeutic compound in cerebral ischemia, this study found no significant attenuation of ischemic damage in this specific model (Gomi et al., 1995).
Cognitive Function Improvement in Rats
Heim et al. (1994) demonstrated that Levemopamil, a Ca2+ channel blocker and 5-HT2 antagonist, could prevent spatial orientation deficiencies in rats subjected to transient reduction of cerebral blood flow. This suggests Levemopamil's potential in modulating mechanisms altered by cerebral blood flow reduction (Heim et al., 1994).
Reduction of Brain Edema in Ischemic Conditions
Elger et al. (1994) explored the effect of Levemopamil on ischemic brain edema in rats, demonstrating dose-dependent reductions in brain edema and infarct size. This supports Levemopamil's potential for direct cerebroprotection (Elger et al., 1994).
Learning Impairment Reduction in Carotid Artery Occlusion
Block et al. (1993) found that Levemopamil reduced impairment in spatial behavior in rats subjected to transient bilateral clamping of carotid arteries, suggesting its efficacy in mitigating learning deficits following cerebral blood flow disruptions (Block et al., 1993).
Solubility Enhancement for Drug Formulation
McCandless and Yalkowsky (1998) studied the solubility of Levemopamil in relation to hydroxypropyl-beta-cyclodextrin concentration and pH, revealing insights crucial for optimizing its formulation in pharmaceutical applications (McCandless & Yalkowsky, 1998).
Phlebitis Evaluation in Parenteral Formulations
Myrdal et al. (1995) assessed the potential of pH-solubilized Levemopamil to precipitate upon dilution with blood, which is essential for ensuring the safety and efficacy of parenteral drug formulations (Myrdal et al., 1995).
Assessment of Brain Injury and Hemorrhage
Elger, Seega, and Brendel (1994) utilized magnetic resonance imaging to investigate the effects of Levemopamil on intracerebral hemorrhage in rats. Their findings support further clinical trials of Levemopamil in various cerebral disorders (Elger, Seega, & Brendel, 1994).
Eigenschaften
CAS-Nummer |
101238-54-4 |
|---|---|
Produktname |
Levemopamil hydrochloride |
Molekularformel |
C23H31ClN2 |
Molekulargewicht |
371 g/mol |
IUPAC-Name |
(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1 |
InChI-Schlüssel |
OBAQQQOVZUCKMH-BQAIUKQQSA-N |
Isomerische SMILES |
CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Andere CAS-Nummern |
101238-54-4 |
Synonyme |
(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride; (-)-emopamil hydrochloride; (S)-emopamil hydrochloride; (-)-(S)-emopamil hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



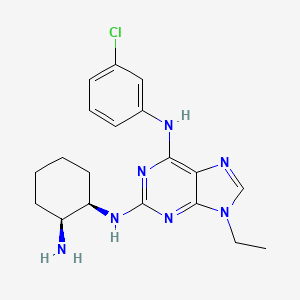
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
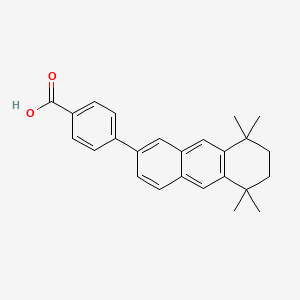
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
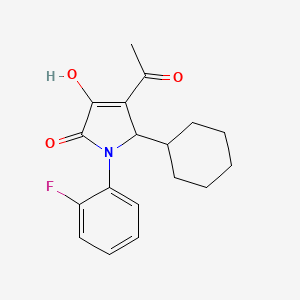
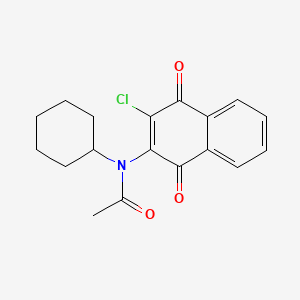
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
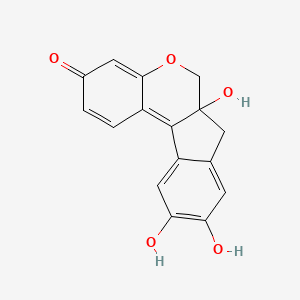
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
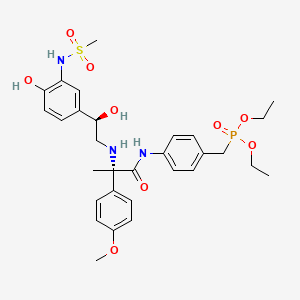
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
